molecular formula C12H21NO9 B8256341 N-Acetyl-|A-neuraminic acid methyl ester

N-Acetyl-|A-neuraminic acid methyl ester

Cat. No.: B8256341
M. Wt: 323.30 g/mol
InChI Key: BKZQMWNJESHHSA-QVAGNHESSA-N
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Description

N-Acetyl-|A-neuraminic acid methyl ester, also known as N-acetylneuraminic acid methyl ester, is a derivative of neuraminic acid. It is a sialic acid commonly found in glycoproteins and glycolipids on cell surfaces. This compound plays a crucial role in various biological processes, including cell recognition, interaction, and adhesion .

Scientific Research Applications

N-Acetyl-|A-neuraminic acid methyl ester has numerous applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-|A-neuraminic acid methyl ester can be synthesized through the acetylation of neuraminic acid followed by esterification. One common method involves reacting neuraminic acid with acetic anhydride to form N-acetylneuraminic acid, which is then esterified using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar acetylation and esterification processes. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pressures to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-|A-neuraminic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxidized acids, reduced alcohols, and substituted compounds .

Mechanism of Action

N-Acetyl-|A-neuraminic acid methyl ester exerts its effects primarily through its role as a sialic acid. It acts as a receptor for influenza viruses, facilitating their attachment to mucous cells via hemagglutinin. This interaction is a critical step in the viral infection process. Additionally, it plays a role in cell recognition and adhesion by being a terminal sugar in glycoproteins and glycolipids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-|A-neuraminic acid methyl ester is unique due to its specific esterification, which alters its solubility and reactivity compared to its non-esterified counterparts. This modification makes it particularly useful in certain synthetic and analytical applications .

Properties

IUPAC Name

methyl (5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6?,7-,8-,9-,10-,12?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZQMWNJESHHSA-QVAGNHESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@@H](OC(CC1O)(C(=O)OC)O)[C@@H]([C@@H](CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetyl-|A-neuraminic acid methyl ester
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N-Acetyl-|A-neuraminic acid methyl ester
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N-Acetyl-|A-neuraminic acid methyl ester
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N-Acetyl-|A-neuraminic acid methyl ester
Reactant of Route 5
N-Acetyl-|A-neuraminic acid methyl ester
Reactant of Route 6
N-Acetyl-|A-neuraminic acid methyl ester

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